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molecular formula C8H7NO4 B018145 4'-Hydroxy-3'-nitroacetophenone CAS No. 6322-56-1

4'-Hydroxy-3'-nitroacetophenone

Cat. No. B018145
M. Wt: 181.15 g/mol
InChI Key: MMNKVWGVSHRIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07115640B2

Procedure details

To a solution of 4′-hydroxy-3′-nitroacetophenone (1.0 g, 5.5 mmol) in anhydrous DMF (20 mL) was added anhydrous K2CO3 (3.0 g, 22 mmol) and then bromoethane (0.49 mL, 6.6 mmol). After heating at 80° C. for 20 h, the reaction mixture was cooled, combined with saturated aqueous NH4Cl (50 mL) and extracted with Et2O (2×100 mL). The combined organic layers were washed with water (3×50 mL), 1 N NaOH (50 mL) and then brine (50 mL), dried over Na2SO4 and concentrated under reduced pressure to afford the title compound (1.1 g, 96%) as a light brown solid, which was used without further purification. 1H-NMR (CDCl3): δ 8.41 (1H, d), 8.15 (1H, dd), 7.14 (1H, d), 4.28 (2H, q), 2.61 (3H, s), 1.52 (3H, t).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.49 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].C([O-])([O-])=O.[K+].[K+].Br[CH2:21][CH3:22].[NH4+].[Cl-]>CN(C=O)C>[CH2:21]([O:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12])[CH3:22] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
Name
Quantity
3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.49 mL
Type
reactant
Smiles
BrCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (3×50 mL), 1 N NaOH (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (50 mL), dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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